molecular formula C32H41N3O18 B13391007 [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B13391007
M. Wt: 755.7 g/mol
InChI Key: ZOYHGUZQBNSSRJ-UHFFFAOYSA-N
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Description

[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetyl and acetamido groups attached to a sugar-like oxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring structure, followed by the introduction of acetamido and acetyl groups through acylation reactions. Common reagents used in these steps include acetic anhydride, acetamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the nitrophenoxy group, converting it to an amino group.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving acetylation and deacetylation processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and acetamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A simpler compound with similar acetamido groups.

    Chitin: A polymer composed of N-acetylglucosamine units.

    Acetylated sugars: Various sugars with acetyl groups attached.

Properties

Molecular Formula

C32H41N3O18

Molecular Weight

755.7 g/mol

IUPAC Name

[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)

InChI Key

ZOYHGUZQBNSSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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